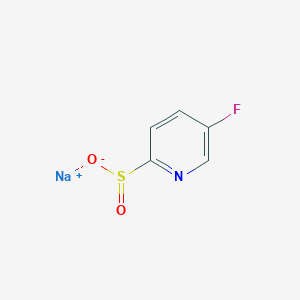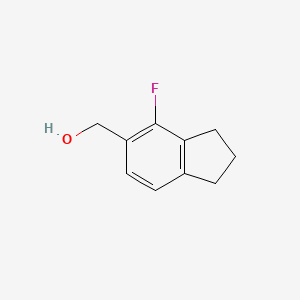
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound that belongs to the class of indene derivatives. It features a fluorine atom attached to the indene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the fluorine atom and the hydroxyl group attached to the methylene carbon makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers higher yields and is more suitable for large-scale production.
化学反応の分析
Types of Reactions
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanone.
Reduction: (4-fluoro-2,3-dihydro-1H-inden-5-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.
類似化合物との比較
Similar Compounds
- (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanone
- (4-fluoro-2,3-dihydro-1H-inden-5-yl)methane
- (4-chloro-2,3-dihydro-1H-inden-5-yl)methanol
Uniqueness
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group on the indene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C10H11FO/c11-10-8(6-12)5-4-7-2-1-3-9(7)10/h4-5,12H,1-3,6H2 |
InChIキー |
BUALKVLUMRSMJV-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=C(C=C2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


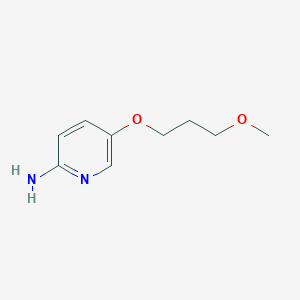
![1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13630459.png)
![Methyl 2-[1-(methylamino)cyclopropyl]acetate](/img/structure/B13630463.png)
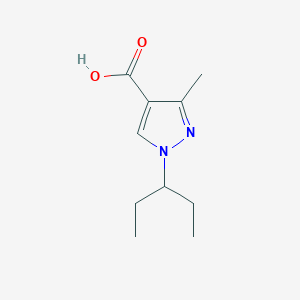
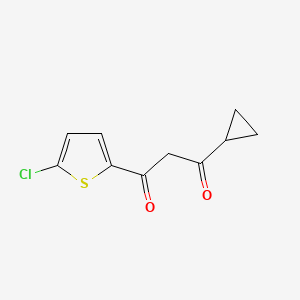
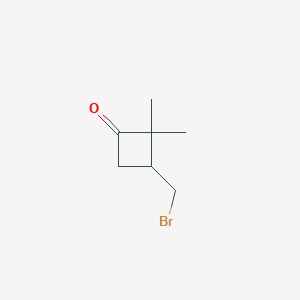
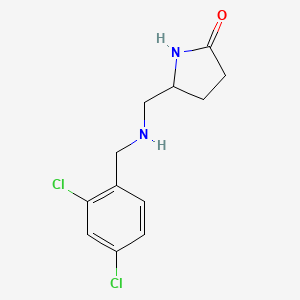
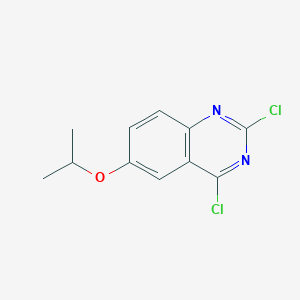
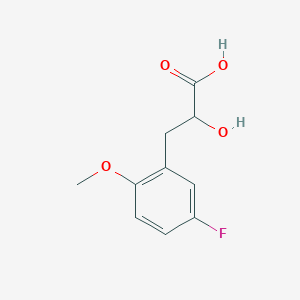
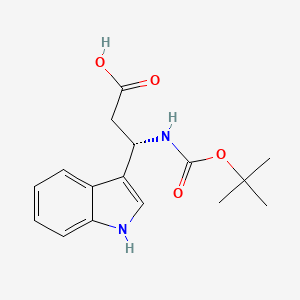
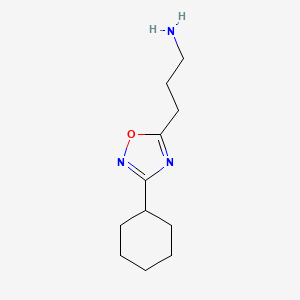
![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13630525.png)
